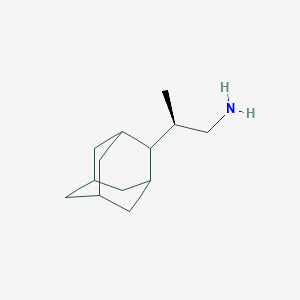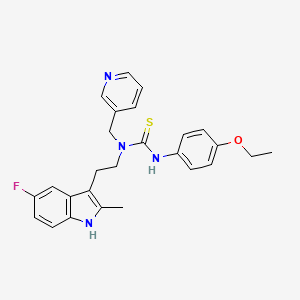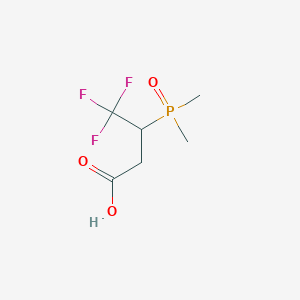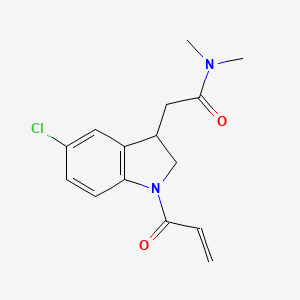
2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, apoptosis, and differentiation. By inhibiting GSK-3β, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide induces apoptosis by activating the caspase pathway and suppressing the anti-apoptotic protein Bcl-2. In neurology, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide can improve cognitive function by promoting neurogenesis and reducing oxidative stress. In immunology, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide in lab experiments is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without interfering with other cellular processes. However, one limitation of using 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide. One direction is the development of novel analogs with improved specificity and reduced toxicity. Another direction is the investigation of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action and potential applications of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide in various fields.
In conclusion, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide is a promising compound with potential applications in cancer research, neurology, and immunology. Its specificity towards GSK-3β makes it a valuable tool for studying the effects of GSK-3β inhibition. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide involves the reaction of 5-chloro-1H-indole-2,3-dione with N,N-dimethylacetamide and propargyl bromide in the presence of a base. The resulting product is then purified through column chromatography to obtain 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been studied extensively for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurology, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been found to have neuroprotective effects and can improve cognitive function. In immunology, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been shown to modulate the immune response and can be used to treat autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(5-chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-14(19)18-9-10(7-15(20)17(2)3)12-8-11(16)5-6-13(12)18/h4-6,8,10H,1,7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHIIFIPVQHORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CN(C2=C1C=C(C=C2)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



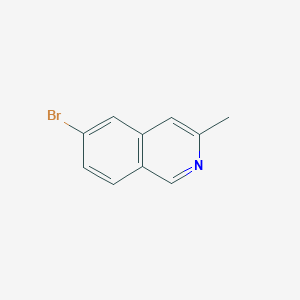
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)
![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)
![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)
![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)
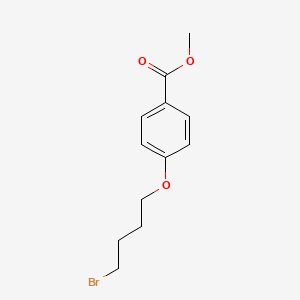
![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2874957.png)

